Product packaging for 5-benzyl-1H-1,2,4-triazole-3-carboxamide(Cat. No.:CAS No. 63970-80-9)

5-benzyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B3385507
CAS No.: 63970-80-9
M. Wt: 202.21 g/mol
InChI Key: SPJVJWMKIYGZLD-UHFFFAOYSA-N
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Description

5-Benzyl-1H-1,2,4-triazole-3-carboxamide (CAS 63970-80-9) is a high-purity organic compound supplied as a solid powder for research applications. This chemical belongs to the 1,2,4-triazole family, a class of heterocyclic scaffolds recognized for their diverse biological activities and significant value in medicinal chemistry research . The 1,2,4-triazole core is a privileged structure in drug discovery, with derivatives being investigated for a range of biological properties, including potential antimicrobial and antiproliferative activities . While research on this specific benzyl derivative is developing, studies on closely related triazole-carboxamide analogues have demonstrated considerable research interest. For instance, certain N -((1-benzyl-1 H -1,2,3-triazol-4-yl)methyl)arylamide compounds have shown potent antiproliferative effects in vitro, inhibiting cancer cell growth through the disruption of tubulin polymerization and microtubule dynamics, a validated mechanism for anticancer agents . The synthetic versatility of the triazole ring also makes this compound a valuable intermediate. Modern synthetic approaches, such as microwave-assisted synthesis, enable efficient preparation of triazole carboxamides directly from esters and amines under mild, neutral conditions, facilitating rapid exploration of structure-activity relationships (SAR) . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can request a Certificate of Analysis (COA) for lot-specific data. It is typically available in various packaging sizes, from small sample quantities to bulk volumes, and can be supplied in high-purity grades to meet specific research requirements .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4O B3385507 5-benzyl-1H-1,2,4-triazole-3-carboxamide CAS No. 63970-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-1H-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-9(15)10-12-8(13-14-10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJVJWMKIYGZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 5 Benzyl 1h 1,2,4 Triazole 3 Carboxamide Analogues

Established Synthetic Routes to 1,2,4-Triazole-3-carboxamide Core Structures

The construction of the 1,2,4-triazole-3-carboxamide skeleton can be achieved through various established synthetic pathways. These routes can be broadly categorized into conventional methods, often involving multiple steps and harsh conditions, and modern green chemistry approaches that prioritize efficiency and environmental sustainability.

Conventional Cyclization and Amidation Pathways

Historically, the synthesis of 1,2,4-triazoles has been dominated by cyclization reactions that build the heterocyclic ring from acyclic precursors. Two notable named reactions are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction , first reported in 1911, involves the reaction of a hydrazide with an amide, typically under thermal conditions, to form a 1,2,4-triazole (B32235). wikipedia.orgyoutube.com The mechanism proceeds through the formation of a diacylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the triazole ring. wikipedia.org However, this method often requires high temperatures and long reaction times, and can result in low yields. wikipedia.org

The Einhorn-Brunner reaction provides an alternative route, condensing diacylamines with hydrazines in the presence of a weak acid to form isomeric 1,2,4-triazoles. wikipedia.orgdrugfuture.comresearchgate.net The regioselectivity of this reaction can be an issue when asymmetrical diacylamines are used. wikipedia.org

A more contemporary and widely applicable conventional strategy involves a two-stage process: the initial synthesis of a stable triazole intermediate, such as an ester, followed by its conversion to the desired carboxamide. A common and efficient method for forming the triazole ring is the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate. researchgate.net This provides 5-substituted ethyl 1,2,4-triazole-3-carboxylates, which are key building blocks. researchgate.net

The final carboxamide group is typically introduced via amidation or ammonolysis . This involves treating the precursor, such as a methyl or ethyl triazole-3-carboxylate, with ammonia (B1221849). mdpi.com The reaction mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxide (B1231860) or ethoxide) and the formation of the primary amide. nih.govyoutube.com

Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis, Solvent-Free Conditions)

In recent years, green chemistry principles have driven the development of more efficient and environmentally benign synthetic methods. Microwave-assisted organic synthesis has emerged as a powerful tool in the synthesis of 1,2,4-triazole derivatives. researchgate.netimist.ma

Microwave irradiation can dramatically accelerate chemical reactions, reducing reaction times from hours to minutes and often increasing product yields compared to conventional heating methods. wikipedia.org This is because microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and enhanced reaction rates. mdpi.com Furthermore, these methods can often be performed under solvent-free or catalyst-free conditions, reducing chemical waste and simplifying product purification. imist.ma For instance, a simple and mild method for synthesizing substituted 1,2,4-triazoles involves the microwave irradiation of hydrazines and formamide (B127407) in the absence of any catalyst. imist.ma

The advantages of microwave-assisted synthesis over conventional heating for preparing 1,2,4-triazoles are summarized in the table below.

ParameterConventional Method (e.g., Pellizzari Reaction)Microwave-Assisted MethodReference
Reaction TimeHours to daysMinutes wikipedia.org
TemperatureHigh (often >150°C)Controlled, rapid heating imist.ma
YieldOften low to moderateGenerally moderate to high wikipedia.org
ConditionsOften requires harsh conditions, strong acids/basesCan be performed under mild, catalyst-free, or solvent-free conditions imist.ma

Specific Synthesis of 5-benzyl-1H-1,2,4-triazole-3-carboxamide and Key Precursors

While a single-step synthesis from basic starting materials is not commonly reported, a highly plausible and efficient route for preparing this compound can be constructed from established methods. The synthesis proceeds via a key precursor, ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate . researchgate.netsigmaaldrich.com

The synthetic pathway is as follows:

Formation of the Precursor Ester : The synthesis begins with the cyclocondensation of phenylacetic acid hydrazide with ethyl carbethoxyformimidate . This reaction efficiently builds the 1,2,4-triazole ring with the required substituents at positions 3 and 5, yielding ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate. researchgate.net

Ammonolysis to the Carboxamide : The resulting ethyl ester is then converted to the target compound, this compound, through ammonolysis. This is typically achieved by stirring the ester in a solution of ammonia in an alcohol, such as methanol, at room temperature. mdpi.com The ammonia displaces the ethoxy group of the ester to form the primary carboxamide. nih.govyoutube.com

The key precursors for this synthesis are readily available. Phenylacetic acid hydrazide can be prepared from the esterification of phenylacetic acid followed by reaction with hydrazine (B178648) hydrate.

Strategies for Chemical Derivatization and Functionalization

To explore the chemical space around this compound, derivatization strategies can be employed to introduce structural diversity. These modifications can be targeted at the benzyl (B1604629) moiety or the triazole ring itself.

Modifications at the Benzyl Moiety for Structural Diversity

Introducing substituents on the phenyl ring of the benzyl group is a common strategy for creating a library of analogues. This is most effectively achieved by starting with appropriately substituted precursors rather than by direct functionalization of the final molecule. For example, by using substituted phenylacetic acids (e.g., 4-chlorophenylacetic acid or 4-methylphenylacetic acid) as starting materials, one can synthesize a range of 5-(substituted-benzyl)-1H-1,2,4-triazole-3-carboxamides. st-andrews.ac.uk This approach allows for the introduction of a wide variety of functional groups, including halogens, alkyl, and alkoxy groups, onto the aromatic ring of the benzyl moiety.

Direct functionalization of the benzylic C-H bonds is also possible, though it can be more challenging. Methods like Wohl-Ziegler bromination or oxidation with reagents such as potassium permanganate (B83412) can modify the benzylic position, but these reactions may lack selectivity and could be incompatible with the triazole-carboxamide core. wikipedia.org

Substituent Introduction on the 1,2,4-Triazole Ring

The 1,2,4-triazole ring contains three nitrogen atoms, and due to tautomerism, the N-H proton can reside on N1, N2, or N4. frontiersin.orgnih.gov This makes direct substitution, such as alkylation, a complex process that often leads to a mixture of regioisomers. nih.govresearchgate.net

Electrophilic substitution, like alkylation with alkyl halides, can occur at any of the available nitrogen atoms, yielding N1, N2, and N4-substituted products. researchgate.netuzhnu.edu.ua The ratio of these isomers is dependent on several factors, including the nature of the substrate, the electrophile, the base used, and the reaction solvent. researchgate.netuzhnu.edu.ua For example, the alkylation of 3-benzylsulfanyl-5-(1H-indol-2-yl)-1,2,4-triazole with dibromomethane (B42720) resulted in a mixture of three different isomers from N-N bridging. nih.gov Separating these regioisomers can be challenging and often requires careful chromatography. nih.gov

Potential Regioisomers from N-Alkylation of this compound
IsomerPosition of Alkyl Group (R)Structure DescriptionReference
1-Alkyl-5-benzyl-1H-1,2,4-triazole-3-carboxamideN1The alkyl group is on the nitrogen adjacent to the C5-benzyl substituent. researchgate.netthieme-connect.com
2-Alkyl-5-benzyl-2H-1,2,4-triazole-3-carboxamideN2The alkyl group is on the nitrogen between the two ring carbons. nih.govuzhnu.edu.ua
4-Alkyl-5-benzyl-4H-1,2,4-triazole-3-carboxamideN4The alkyl group is on the nitrogen adjacent to the C3-carboxamide substituent. researchgate.netuzhnu.edu.ua

Due to these challenges with regioselectivity, building the triazole ring with the desired N-substituent already in place, for example by using a substituted hydrazine in an Einhorn-Brunner or Pellizzari-type reaction, is often a more synthetically viable strategy. wikipedia.orgresearchgate.net

Derivatization of the Carboxamide Group

The carboxamide functional group on the this compound scaffold is a versatile handle for chemical modification, allowing for the synthesis of a diverse library of analogues. Derivatization at this position primarily involves reactions of the amide nitrogen and the carbonyl group, leading to N-substituted amides or conversion to other functional groups.

One of the most common derivatization strategies is the formation of N-substituted carboxamides. This is typically achieved through standard peptide coupling reactions. For instance, a carboxylic acid precursor can be activated with coupling agents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). tandfonline.com The subsequent addition of a primary or secondary amine leads to the desired N-substituted amide. tandfonline.com This method has been successfully employed in the synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides from steroidal carboxamide precursors and propargylamine. tandfonline.com

Another approach to synthesizing N-aryl or N-alkyl carboxamides involves the palladium-catalyzed carbonylation of halogenated triazole precursors. For example, a 5-iodo-1,2,3-triazole can undergo oxidative addition to a palladium(0) catalyst, followed by CO insertion. The resulting acyl-palladium complex then reacts with an amine via nucleophilic attack to form the C-N bond, yielding the final carboxamide derivative and regenerating the catalyst. beilstein-journals.org

Furthermore, the core structure can be modified to replace the carboxamide's oxygen atom. The synthesis of 1,2,4-triazole-3-thiones, for example, involves a cyclization process that results in a thione group (C=S) instead of a carbonyl group (C=O), representing a significant structural derivatization of the carboxamide moiety. zsmu.edu.ua These thiones can be further derivatized, for instance, through reactions with formaldehyde (B43269) and N-substituted piperazines to create Mannich bases. zsmu.edu.ua

These methodologies enable the systematic modification of the carboxamide group, providing a powerful tool for tuning the physicochemical properties of the parent compound and exploring structure-activity relationships.

Table 1: Selected Methods for Carboxamide Derivatization

Starting Material Reagents & Conditions Product Type Reference
Triazole Carboxylic Acid Amine, HBTU, HOBt, DIPEA, DMF N-Substituted Carboxamide tandfonline.com
5-Iodo-1,2,3-triazole Amine, CO, Pd Catalyst N-Substituted Carboxamide beilstein-journals.org
Acylamidrazone Precursor Cyclization 1,2,4-Triazole-3-thione zsmu.edu.ua

Analytical Techniques for Structural Elucidation of Novel Derivatives

The definitive identification and characterization of novel this compound derivatives rely on a combination of modern analytical techniques. Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity, while X-ray crystallography offers unambiguous confirmation of the three-dimensional arrangement of atoms in the solid state.

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis is fundamental to the structural elucidation of newly synthesized triazole derivatives. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is typically employed. finechem-mirea.ru

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of these compounds in solution.

¹H NMR spectra provide information on the number and chemical environment of protons. For derivatives of this compound, characteristic signals include those for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), the methylene (B1212753) protons (CH₂) of the benzyl group (often appearing as a singlet around δ 4.6-5.6 ppm), the triazole ring proton (C5-H or N-H, which can vary widely), and the amide protons (NH₂), which often appear as two distinct singlets due to restricted rotation around the C-N bond (e.g., δ 7.6 and 7.8 ppm). mdpi.comscielo.org.mx

¹³C NMR spectra reveal the carbon framework of the molecule. Key signals include the carbonyl carbon (C=O) of the carboxamide group (δ ~160-166 ppm), the carbons of the triazole ring (e.g., δ ~145-158 ppm), and the various carbons of the benzyl substituent. mdpi.commdpi.com

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition of the synthesized compounds. mdpi.com The measured mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺) is compared to the calculated value, confirming the molecular formula with high accuracy. mdpi.commdpi.com

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. For triazole carboxamides, key vibrational bands include the N-H stretching of the amide and triazole ring (around 3100-3400 cm⁻¹), the C-H stretching of the aromatic and aliphatic parts, and a strong C=O stretching absorption for the amide carbonyl group, typically observed in the region of 1650-1700 cm⁻¹.

Table 2: Summary of Key Spectroscopic Data for Triazole Carboxamide Analogues

Technique Key Feature Typical Chemical Shift / m/z / Wavenumber Information Provided Reference
¹H NMR Benzyl Protons (Ar-H) δ 7.2 - 7.6 ppm Presence and substitution of the benzyl ring scielo.org.mx
Methylene Protons (-CH₂-) δ 4.6 - 5.6 ppm Confirmation of the benzyl moiety mdpi.com
Amide Protons (-CONH₂) δ 7.5 - 8.0 ppm (often two singlets) Presence of the primary carboxamide group mdpi.com
¹³C NMR Carbonyl Carbon (C=O) δ 160 - 166 ppm Confirmation of the carboxamide group mdpi.com
Triazole Ring Carbons δ 145 - 158 ppm Integrity of the triazole heterocycle mdpi.com
HRMS (ESI) Molecular Ion Peak ([M+H]⁺) Matches calculated exact mass Confirmation of elemental composition mdpi.com

| IR | Carbonyl Stretch (C=O) | ~1650 - 1700 cm⁻¹ | Presence of the amide carbonyl group | Inferred |

X-ray Crystallography for Definitive Structural Confirmation

While spectroscopic methods provide robust evidence for the structure of a molecule, single-crystal X-ray crystallography stands as the definitive technique for determining the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and stereochemistry in the crystalline solid state.

This technique has been applied to analogues of the title compound, such as 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. nih.gov The analysis of the diffraction pattern produced when a single crystal is irradiated with X-rays allows for the creation of a detailed electron density map, from which the exact position of each atom can be determined. The resulting data not only confirms the molecular connectivity but also provides insight into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

For 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, crystallographic analysis revealed a monoclinic crystal system with the space group P 1 21/c 1. nih.gov The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, have been precisely determined. Such data is invaluable for confirming the regiochemistry of substitution on the triazole ring, which can sometimes be ambiguous from NMR data alone.

Table 3: Crystallographic Data for 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Parameter Value Reference
Database ID (COD) 7036388 nih.gov
Chemical Formula C₁₀H₁₁N₅O nih.gov
Crystal System Monoclinic nih.gov
Space Group P 1 21/c 1 nih.gov
a (Å) 11.731 nih.gov
b (Å) 7.423 nih.gov
c (Å) 11.188 nih.gov
α (°) 90.00 nih.gov
β (°) 93.655 nih.gov
γ (°) 90.00 nih.gov

| Z | 4 | nih.gov |

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
1-hydroxybenzotriazole (HOBt)
N,N-diisopropylethylamine (DIPEA)
N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamide
Propargylamine
1,2,4-Triazole-3-thione
Formaldehyde
N-Phenylpiperazine

Preclinical Biological Evaluation and Pharmacological Potential of 5 Benzyl 1h 1,2,4 Triazole 3 Carboxamide Derivatives

Antimicrobial Activity Studies

Derivatives of the 1,2,4-triazole (B32235) scaffold have been a significant area of research in the quest for new antimicrobial agents. nih.govnih.gov These compounds are noted for their wide-ranging biological activities, which include potent effects against various microbial pathogens. researchgate.net The structural versatility of the 1,2,4-triazole nucleus allows for the development of hybrid molecules, which may help in overcoming existing drug resistance mechanisms. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial potential of 1,2,4-triazole derivatives has been demonstrated against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that specific structural modifications, such as the introduction of a benzyl (B1604629) group at the N-4 position of the triazole ring, can enhance the inhibitory activity against Gram-positive bacteria. nih.gov For instance, certain Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have exhibited strong antibacterial effects against Staphylococcus aureus, with some derivatives showing activity superior to the standard drug streptomycin. nih.gov

Hybrid molecules incorporating the 1,2,4-triazole moiety with other known antibacterial pharmacophores, like fluoroquinolones, have shown promising results. nih.gov For example, clinafloxacin-triazole hybrids displayed high inhibitory efficacy against both Gram-positive strains such as S. aureus, Bacillus subtilis, and Micrococcus luteus, and Gram-negative strains including Escherichia coli, Shigella dysenteriae, Pseudomonas aeruginosa, and Bacillus proteus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL. nih.gov Some of these hybrids were found to be more potent against methicillin-resistant S. aureus (MRSA) than chloramphenicol (B1208) and clinafloxacin. nih.gov

Similarly, ofloxacin (B1677185) analogues incorporating a 1,2,4-triazole ring showed antibacterial properties comparable to ofloxacin against S. aureus, Staphylococcus epidermidis, B. subtilis, and E. coli, with MIC values in the range of 0.25 to 1 µg/mL. nih.gov Furthermore, certain 1,2,4-triazole-3-thione derivatives have shown potent activity against Bacillus proteus. nih.gov Studies on 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiols revealed that derivatives with a phenoxy moiety exhibited broad-spectrum antibacterial activity comparable to gentamicin (B1671437) and ciprofloxacin. nih.gov

Alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide have also been assessed for their antimicrobial properties. Specifically, 1-alkyl/aryloxymethyl derivatives demonstrated potential against the Gram-positive bacterium Micrococcus luteus and the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.com

Derivative ClassGram-Positive StrainsGram-Negative StrainsPotency (MIC)Reference(s)
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureus-Superior to streptomycin nih.gov
Clinafloxacin-triazole hybridsS. aureus, B. subtilis, M. luteus, MRSAE. coli, S. dysenteriae, P. aeruginosa, B. proteus0.25-32 µg/mL nih.gov
Ofloxacin-triazole analoguesS. aureus, S. epidermidis, B. subtilisE. coli0.25-1 µg/mL nih.gov
1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamidesMicrococcus luteusPseudomonas aeruginosa- mdpi.com
4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivativesS. aureus, S. pyogenes-0.132-0.264 mM nih.gov

Antifungal Efficacy

The 1,2,4-triazole core is a well-established pharmacophore in many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole. nih.govmdpi.com Their mechanism of action often involves the inhibition of key fungal enzymes. mdpi.com Novel synthesized 1,2,4-triazole derivatives continue to be evaluated for their potential to treat fungal infections.

For example, a series of 5-amino-1,2,4-triazole derivatives and their cyclized 1,2,4-triazolo[1,5-a]pyrimidine analogues were tested against Candida albicans and Cryptococcus neoformans. nih.govresearchgate.net Certain compounds in this series demonstrated high to moderate antifungal activity against C. albicans, with MIC values ranging from 4 to 32 µg/mL. nih.govresearchgate.net

Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have shown significant antifungal effects against Microsporum gypseum, a fungus responsible for dermatomycoses. nih.gov Several derivatives in this class were found to be more effective than the standard drug ketoconazole (B1673606). nih.gov Additionally, some 1,2,4-triazole derivatives have shown activity against Candida parapsilosis, Candida krusei, and Candida glabrata. nih.gov

However, it is noteworthy that not all derivatives exhibit broad-spectrum antifungal activity. For instance, some 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed no positive results against Candida albicans or Aspergillus niger. nih.gov Similarly, certain 1-alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide did not show inhibition against Candida albicans. mdpi.com

Derivative ClassFungal StrainsPotency (MIC)Reference(s)
5-Amino-1,2,4-triazole derivativesCandida albicans4-32 µg/mL nih.govresearchgate.net
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolMicrosporum gypseumSuperior to ketoconazole nih.gov
Triazole-oxadiazole derivativesC. albicans, C. parapsilosis, C. krusei, C. glabrataEquipotent to ketoconazole against C. albicans and C. glabrata nih.gov

In vitro Assessment Methodologies and Potency Determination

The preclinical evaluation of the antimicrobial efficacy of 1,2,4-triazole derivatives relies on standardized in vitro methodologies to determine their potency. A common preliminary screening method is the agar (B569324) disc-diffusion method, also known as the cup and plate method. nih.gov This technique involves measuring the zones of growth inhibition on agar plates to provide a qualitative assessment of antibacterial activity. nih.gov

For a quantitative measure of potency, the Minimum Inhibitory Concentration (MIC) is determined. nih.govresearchgate.net The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. nih.gov This is a crucial parameter for comparing the efficacy of different compounds and for assessing their potential as therapeutic agents. MIC values are typically determined using broth microdilution or agar dilution methods.

In some studies, the Minimum Bactericidal Concentration (MBC) is also determined. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This provides information on whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). researchgate.net These assessments are performed against a panel of standard Gram-positive and Gram-negative bacterial strains, and often include drug-resistant strains like MRSA to evaluate the compound's ability to overcome resistance. nih.gov

Mechanistic Insights into Antimicrobial Action

Understanding the mechanism of action is critical for the rational design of new and more effective antimicrobial drugs. For antifungal 1,2,4-triazole derivatives, a primary mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase (also known as cytochrome P450 14α-demethylase or CYP51). mdpi.comnih.govresearchgate.net This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, triazole derivatives disrupt the integrity of the fungal cell membrane, leading to cell death. nih.govresearchgate.net For example, certain 5-amino-1,2,4-triazole derivatives have shown significant inhibitory activity against lanosterol 14α-demethylase, with IC50 values comparable to the standard drug fluconazole. nih.govresearchgate.net

In the context of antibacterial action, some 1,2,4-triazole derivatives have been investigated for their ability to inhibit DNA gyrase. dntb.gov.ua DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. This is the established mechanism for quinolone antibiotics, and the development of triazole hybrids with quinolones suggests a potential for this dual-target or synergistic mechanism. nih.govdntb.gov.ua

Anticancer and Antiproliferative Investigations

The 1,2,4-triazole scaffold has emerged as a valuable pharmacophore in the development of novel anticancer agents due to its structural diversity and ability to interact with various biological targets implicated in cancer progression. nih.gov

In vitro Cytotoxicity against Various Cancer Cell Lines

A significant body of research has focused on the in vitro cytotoxic and antiproliferative effects of 1,2,4-triazole derivatives against a wide range of human cancer cell lines. These studies are crucial for identifying lead compounds for further development.

For instance, novel 5-oxo-1,2,4-triazole-3-carboxamide derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov Molecular docking studies have suggested that these compounds can interact with cancer-related targets such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4). nih.gov

Derivatives of 5-pyridinyl-1,2,4-triazole have demonstrated potent antiproliferative activity against liver cancer cells (HepG2 and Hep3B), with some compounds showing IC50 values in the low micromolar range (2.88–4.83 μM). nih.gov These compounds were found to inhibit Focal Adhesion Kinase (FAK), a key enzyme in cell survival and proliferation. nih.gov

Furthermore, alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide have shown promise in inducing cell death in leukemia cells at low micromolar concentrations. mdpi.com Specifically, n-decyloxymethyl derivatives were found to inhibit cell cycle progression and promote apoptosis. mdpi.com

The antiproliferative activity of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides has been evaluated against MCF-7 (breast cancer) and U937 (lymphoma) cell lines, indicating that modifications to the arylamide portion can significantly affect activity. nih.gov Other studies have investigated benzimidazole-triazole hybrids, which have shown strong cytotoxic activity against hepatocellular carcinoma (HepG-2), human colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and cervical carcinoma (HeLa) cell lines. nih.gov

Derivative ClassCancer Cell Line(s)Potency (IC50)Reference(s)
5-Pyridinyl-1,2,4-triazole derivativesHepG2, Hep3B (Liver)2.88–4.83 μM nih.gov
Benzimidazole-1,2,3-triazole hybridsHepG-2, HCT-116, MCF-7, HeLaPotent activity reported nih.gov
N-(5-aryloxymethyl-4-benzyl-4H-1,2,4-triazole-3-ylthio)acetanilidesVariousApoptosis-inducing researchgate.net
1,2,3-triazole-containing chromene derivativesA549 (Lung)1.02–74.28 μM nih.gov
5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acidsLOX IMVI (Melanoma), NCI-H522 (Lung)Growth percentage inhibition reported semanticscholar.org
2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamideA549 (Lung)Cytotoxic bilecik.edu.tr
Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamidesLeukemia cellsLow micromolar concentrations mdpi.com

Modulation of Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis Induction)

Derivatives of 1,2,4-triazole-3-carboxamide have demonstrated significant potential in modulating critical cellular processes, particularly those involved in cancer progression like cell cycle and apoptosis.

Studies have shown that synthetic 1,2,4-triazole-3-carboxamide derivatives can induce cell cycle arrest and apoptosis in leukemia cells. nih.govresearchgate.neteurekaselect.com For instance, 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide and 1-(tetrahydropyran-2-yl)-1,2,4-triazol-3-carboxamide exhibited notable antiproliferative effects in chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cell lines. nih.goveurekaselect.com The mechanism behind these effects was identified as the induction of cell cycle arrest, which was confirmed through flow cytometry analysis with propidium (B1200493) iodide (PI) staining. nih.goveurekaselect.com Further investigation through Western blot analysis confirmed apoptosis by showing the cleavage of PARP1 and caspase-3. nih.goveurekaselect.com

Similarly, other novel 3-alkylsulfanyl-1,2,4-triazole derivatives have shown potent anti-proliferative activities against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SKOV3 (ovarian). researchgate.net One particular derivative, compound 5e, was found to induce significant cell cycle arrest at the G2/M phase in SKOV3 cells in a dose-dependent manner. researchgate.net Another triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, arrested the cell cycle at the G1 phase in the MCF-7 breast cancer cell line. nih.gov This compound also induced apoptosis through the intrinsic pathway, evidenced by the increased activity of caspase-9 and caspase-3/7, and the upregulation of pro-apoptotic proteins. nih.gov

These findings suggest that the 1,2,4-triazole-3-carboxamide scaffold is a promising framework for developing anticancer agents that function by disrupting the cell cycle and promoting programmed cell death. nih.goveurekaselect.com

Interactive Table: Modulation of Cellular Processes by Triazole Derivatives

Compound/Derivative ClassCell Line(s)EffectKey FindingsCitations
5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamideK562, CCRF-SBCell Cycle Arrest, ApoptosisSignificant antiproliferative effect; confirmed by PARP1 and caspase-3 cleavage. nih.govresearchgate.neteurekaselect.com
1-(tetrahydropyran-2-yl)-1,2,4-triazol-3-carboxamideK562, CCRF-SBCell Cycle Arrest, ApoptosisDemonstrated notable antiproliferative activity against leukemia cell lines. nih.govresearchgate.neteurekaselect.com
3-alkylsulfanyl-1,2,4-triazole derivative (5e)SKOV3Cell Cycle Arrest (G2/M phase)IC50 value of 0.53 µM; induced arrest in a concentration-dependent manner. researchgate.net
N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (P7a)MCF-7Cell Cycle Arrest (G1 phase), ApoptosisIC50 of 33.75 µM; induced intrinsic apoptosis via caspase-9 and -7 activation. nih.gov

Inhibition of Specific Molecular Targets in Cancer Pathways (e.g., Kinases, Microtubule Assembly, Aromatase, Thymidine (B127349) Phosphorylase)

The anticancer potential of triazole derivatives is further underscored by their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation.

Kinase Inhibition : Molecular docking studies have identified potential interactions between 1,2,4-triazole-3-carboxamide derivatives and cancer-related kinases like EGFR and CDK-4. nih.govasianpubs.org Certain derivatives with hydroxyl and halogen substitutions showed notable binding affinities. nih.gov Similarly, some 1,2,3-triazole carboxamide derivatives displayed favorable binding affinity towards both EGFR and CDK4-Cyclin D3 active sites. ijpsdronline.com Furthermore, an indolyl-triazole Schiff base has been shown to exert its cytotoxic activity against breast cancer cells by inhibiting VEGFR2. researchgate.net

Microtubule Assembly Inhibition : A series of 3-alkylsulfanyl-1,2,4-triazole derivatives were designed as analogues of combretastatin (B1194345) A-4, a known inhibitor of microtubule assembly. researchgate.net One of the most promising compounds from this series displayed a 5-fold improvement in inhibiting HCT116 cell proliferation compared to combretastatin A-4. researchgate.net Another study identified a Schiff base bearing a 1,2,4-triazole-3-thiol and a trimethoxyphenyl ring that strongly inhibited tubulin polymerization. researchgate.net

Aromatase Inhibition : A novel series of hybrid compounds combining 1,2,3-triazole and 1,2,4-triazole moieties were designed as aromatase inhibitors. nih.gov Two compounds from this series, 6a and 6b, demonstrated potent inhibition of the aromatase enzyme with IC50 values of 0.12 µM and 0.09 µM, respectively. nih.gov These values indicate higher potency than the reference drug Ketoconazole. nih.gov The 1,2,4-triazole ring is considered more effective than an imidazole (B134444) ring for aromatase inhibition, potentially due to its specific orientation and polarity within the enzyme's binding pocket. nih.gov

Thymidine Phosphorylase (TP) Inhibition : TP is overexpressed in many solid tumors, making it a key target for anticancer drugs. A series of 1,2,4-triazoles and their mercaptocarboxylic acid derivatives were synthesized and evaluated for their TP inhibitory potential. nih.gov Several analogues exhibited good inhibitory activity, with IC50 values ranging from 43.86 µM to 163.43 µM. nih.gov Docking studies revealed that these compounds interact with the active site of the TP enzyme through π-π stacking, thiolate, and hydrogen bonding interactions. nih.gov

Interactive Table: Inhibition of Molecular Targets by Triazole Derivatives

TargetDerivative ClassKey FindingsIC50 ValuesCitations
Aromatase1,2,3-triazole/1,2,4-triazole hybrids (6a, 6b)More potent than reference Ketoconazole.0.12 µM (6a), 0.09 µM (6b) nih.gov
Thymidine Phosphorylase1,2,4-triazole-3-mercaptocarboxylic acidsGood inhibitory potential against TP.43.86 - 163.43 µM nih.gov
Kinases (EGFR, CDK-4)5-oxo-1,2,4-triazole-3-carboxamidesFavorable binding interactions observed in docking studies.N/A (Docking study) nih.gov
Microtubule Assembly3-alkylsulfanyl-1,2,4-triazole derivative5-fold more potent than combretastatin A-4 against HCT116 cells.1.15 µM researchgate.net

Preclinical Efficacy in Relevant Disease Models (e.g., Mouse Models of Chagas' Disease, relevant cancer models where appropriate)

The therapeutic potential of triazole derivatives has been validated in several preclinical animal models for both infectious diseases and cancer.

Mouse Models of Chagas' Disease : Chagas' disease, caused by the parasite Trypanosoma cruzi, is a major health issue in Latin America. nih.govacs.org A novel series of 5-amino-1,2,3-triazole-4-carboxamides (ATC) was identified through high-content screening against the intracellular form of the parasite. nih.govdundee.ac.uk Optimization of this series led to compounds with improved potency and oral exposure. nih.gov One promising compound from this series demonstrated a significant reduction in parasite burden in a BALB/c mouse model of both acute and chronic Chagas' disease. acs.org Although sterile cure was not achieved, the treatment considerably suppressed the parasite load, particularly in the colon. acs.orgnih.gov

Relevant Cancer Models : Various 1,2,4-triazole derivatives have shown admirable anticancer effects in in vivo models. researchgate.net For example, 4-amino-5-mercapto-3-(2-chlorophenyl)-1,2,4-triazole demonstrated significant antiproliferative activity in a mouse model of Ehrlich ascites carcinoma. researchgate.net More recently, a novel triazole-piperazine hybrid molecule was shown to exhibit anti-tumor efficacy in an osteosarcoma xenograft nude mouse model by inducing apoptosis through the mitochondrial pathway. researchgate.net

Enzyme Inhibitory Activities

Beyond their direct anticancer effects, derivatives of 5-benzyl-1H-1,2,4-triazole-3-carboxamide have been explored for their ability to inhibit various enzymes implicated in other pathological conditions.

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid; its overactivity can lead to hyperuricemia and gout. Inspired by the XO inhibitor Topiroxostat, which features a 3,5-diaryl-1,2,4-triazole framework, researchers developed a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives. nih.gov The most promising compound from this series, designated 1h, exhibited potent XO inhibition with an IC50 value of 0.16 µM. nih.gov Another study on 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives identified compound 9m as a highly effective XO inhibitor, with an IC50 of 0.70 µM, making it approximately 14 times more potent than the standard drug allopurinol. nih.gov In vivo studies confirmed that this compound could significantly lower serum uric acid levels in rats. nih.gov

Interactive Table: Xanthine Oxidase (XO) Inhibition by Triazole Derivatives

Compound/Derivative ClassKey FindingsIC50 ValueCitations
5-benzyl-3-pyridyl-1H-1,2,4-triazole (1h)Identified as a potent lead compound for XO inhibition.0.16 µM nih.gov
4-(phenoxymethyl)-1H-1,2,3-triazole (9m)~14-fold more potent than allopurinol; lowered uric acid in vivo.0.70 µM nih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849), and its activity is linked to infections by pathogens like Helicobacter pylori and the formation of infection-induced urinary stones. Several studies have highlighted the potential of 1,2,4-triazole derivatives as urease inhibitors. researchgate.netscispace.comtandfonline.com The structural similarity of the 1,2,4-triazole-3-thione moiety to urea is believed to contribute to this inhibitory activity. tandfonline.com

In one study, a series of 1,3,4-oxadiazoles and 1,2,4-triazole-3-thiones derived from mandelic acid were synthesized and tested against jack bean urease. tandfonline.com Several of the triazole derivatives were more potent than the standard inhibitor thiourea, with the most active compound having an IC50 value of 16.7 µM. tandfonline.com Another investigation into 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide derivatives found one compound to be a noncompetitive inhibitor of urease with a Ki value of 32.01 µM. scispace.com Additionally, certain chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3-(4H)-thiones have also shown prominent urease inhibition. researchgate.net

Inhibiting cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for treating Alzheimer's disease. nih.govnih.gov The 1,2,3-triazole ring is considered a privileged scaffold for interacting with these enzymes. nih.gov

A study focusing on azinane-triazole based derivatives identified compounds that were potent inhibitors of both AChE and BChE. nih.gov The most active derivatives had IC50 values of 0.73 µM for AChE and 0.038 µM for BChE. nih.gov In a separate effort, replacing the benzimidazolinone core of a known inhibitor with a 1H-benzo[d] nih.govresearchgate.netnih.govtriazole moiety resulted in a significant reduction in activity, highlighting the structural sensitivity of the interaction. nih.gov Conversely, a study on 5-benzyl-1,3,4-thiadiazole derivatives, which are structurally related to triazoles, identified a compound with moderate AChE inhibitory activity (IC50 = 33.16 µM). researchgate.net

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov Its inhibition disrupts DNA and RNA synthesis, making it a prime target for antiviral and immunosuppressive agents. tandfonline.com The 1,2,4-triazole-3-carboxamide moiety is a well-established structural feature of potent IMPDH inhibitors. nih.gov

The broad-spectrum antiviral agent Ribavirin, chemically known as 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide, is a prominent example of a drug that targets IMPDH. tandfonline.com The inhibition of IMPDH by compounds containing this triazole carboxamide core leads to the depletion of intracellular guanine nucleotide pools, which effectively halts the replication of a wide array of both DNA and RNA viruses. tandfonline.comnih.gov Research into novel IMPDH inhibitors has led to the development of various series of compounds, including triazole derivatives, that target the highly diverged cofactor binding site on bacterial IMPDH, demonstrating selectivity over eukaryotic orthologs. nih.gov

Table 1: Examples of Triazole-Based IMPDH Inhibitors and Their Activity
Compound/ClassCore StructureMechanism/SignificanceSource
Ribavirin1,2,4-triazole-3-carboxamideInhibits IMPDH, leading to GTP depletion; broad-spectrum antiviral. tandfonline.comnih.gov
Triazole (A-series) InhibitorsTriazoleInhibit prokaryotic IMPDHs by exploiting the cofactor binding site. nih.gov
Merimepodib (VX-497)(5-Oxazolyl)-phenylImmunosuppressive activity with a Ki of 7 nM. researchgate.net

Aldose Reductase (AR) Inhibition

Aldose reductase (AR), a member of the aldo-keto reductase (AKR) superfamily, specifically AKR1B1, is implicated in the development of diabetic complications and inflammation-mediated cancers. nih.govmdpi.com The inhibition of AR is a recognized therapeutic strategy. While research on the direct this compound structure is specific, related structures have shown significant potential.

A comprehensive study identified phenylcarbamoylazinane-1,2,4-triazole amides as inhibitors of both AKR1B1 and AKR1B10. mdpi.com This highlights the potential of the 1,2,4-triazole amide scaffold in targeting this enzyme family. mdpi.com Furthermore, related structures featuring a benzyl group, such as 5-benzyl-2,4-thiazolidinediones and ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, have been identified as potent and selective inhibitors of aldose reductase, underscoring the importance of the benzyl moiety for inhibitory activity. nih.govdocumentsdelivered.com The inhibition of AR by these compounds can modulate cancer cell adhesion, invasion, and migration processes associated with metastasis. mdpi.com

Other Enzyme Targets and Inhibitory Mechanisms

Derivatives of the 1,2,4-triazole scaffold have demonstrated inhibitory activity against a variety of other clinically relevant enzymes.

Xanthine Oxidase (XO): A series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were designed as analogues of the XO inhibitor Topiroxostat. The most promising compound from this series, designated 1h, which features a 3'-nitro and a 4'-sec-butoxy group on the benzyl moiety, exhibited a potent IC50 value of 0.16 μM against xanthine oxidase. nih.gov This study confirmed that the 5-benzyl-3-pyridyl-1H-1,2,4-triazole framework is a viable scaffold for developing XO inhibitors. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX): Many 1,2,4-triazole derivatives exhibit anti-inflammatory activity by inhibiting COX-1/COX-2 and 5-LOX enzymes. mdpi.com For instance, certain quinolone-1,2,4-triazole hybrids showed potent and selective inhibition of COX-2, with IC50 values in the nanomolar range (7.25–8.48 nM), surpassing the reference drug celecoxib. mdpi.com Another series of N-substituted-1,2,4-triazole derivatives demonstrated a favorable COX inhibitory profile, particularly against the COX-2 isoform. mdpi.com

Epidermal Growth Factor Receptor (EGFR): In the realm of oncology, N-phenyl-1,2,4-triazole derivatives have been investigated as potential inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) epidermal growth factor receptors. Compounds from this class showed potent cytotoxic activity against MCF-7 breast cancer cells, with IC50 values ranging from 1.29 to 4.30 μM. nih.gov

Table 2: Diverse Enzyme Inhibition by 1,2,4-Triazole Derivatives
Derivative ClassEnzyme TargetKey FindingSource
5-benzyl-3-pyridyl-1H-1,2,4-triazolesXanthine Oxidase (XO)Compound 1h identified with an IC50 of 0.16 μM. nih.gov
Quinolone-1,2,4-triazole hybridsCOX-2/5-LOXExhibited potent COX-2 inhibition (IC50 = 7.25–8.48 nM). mdpi.com
N-phenyl-1,2,4-triazolesEGFRWT / EGFRT790MPotent cytotoxicity against MCF-7 cells (IC50 = 1.29-4.30 μM). nih.gov

Antiviral Efficacy Assessment (e.g., Respiratory Syncytial Virus, Hepatitis C Virus)

The 1,2,4-triazole-3-carboxamide core is central to the antiviral activity of Ribavirin, one of the few licensed drugs for treating infections caused by Respiratory Syncytial Virus (RSV). nih.gov Its mechanism of action involves the inhibition of IMPDH, which depletes guanosine (B1672433) triphosphate and prevents viral replication. nih.gov New triterpene derivatives incorporating a triazole substituent have also shown promising anti-RSV activity, with some compounds being more active in vitro than Ribavirin. nih.gov

In the context of Hepatitis C Virus (HCV), Ribavirin is used as part of combination therapy. tandfonline.com Research has also explored related structures, such as 1-aminobenzyl-1H-indazole-3-carboxamide analogues, which have demonstrated potent anti-HCV activity with EC50 values as low as 0.018 µM. nih.gov Furthermore, a non-nucleoside triazole derivative showed an exceptionally potent EC50 value of 1.163 nM in an HCV subgenomic replicon system. nih.gov

Antiparasitic Activity (e.g., against Trypanosoma cruzi)

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health issue in Latin America, and current treatments have significant limitations. nih.gov The triazole scaffold has emerged as a promising foundation for new antitrypanosomal agents. A high-content phenotypic screen identified a novel series of 5-amino-1,2,3-triazole-4-carboxamides (ATC) with submicromolar activity against intracellular T. cruzi. nih.govacs.org Optimization of this ATC series led to improved potency and metabolic stability. nih.gov

Other studies have highlighted the efficacy of different triazole-based compounds. For example, 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides displayed significant activity against T. cruzi amastigotes, with 23 of these compounds proving to be more potent (up to 58-fold) than the reference drug benznidazole (B1666585). nih.gov Similarly, certain 1,2,3-triazole derivatives showed potent activity against the trypomastigote form of the parasite, with IC50 values up to 100 times lower than benznidazole. mdpi.com The mechanism for some triazole-based drugs involves the inhibition of the 14α-sterol-demethylase enzyme, which is critical for the integrity of the parasite's cell membrane. scielo.br

Table 3: Anti-Trypanosoma cruzi Activity of Triazole Derivatives
Compound SeriesParasite StageKey FindingSource
5-amino-1,2,3-triazole-4-carboxamides (ATC)Intracellular amastigotesIdentified as a novel hit series with submicromolar activity. nih.govacs.org
3-nitro-1H-1,2,4-triazole-based amidesIntracellular amastigotesUp to 58-fold more potent than benznidazole. nih.gov
1,2,3-triazole analoguesTrypomastigotesIC50 values 10 to 100 times greater than benznidazole. mdpi.com
1,2,3-triazolic compounds (6E and 6H)Proliferative stagesCompound 6E was twice as potent as benznidazole in vitro. scielo.br

Other Relevant Pharmacological Activities (e.g., Anti-inflammatory Potential, Cannabinoid Receptor Ligand Activity)

Anti-inflammatory Potential: The 1,2,4-triazole nucleus is a component of numerous molecules with potent anti-inflammatory properties. mdpi.com The mechanism often involves the inhibition of pro-inflammatory enzymes like COX and LOX. mdpi.com Beyond enzymatic inhibition, certain 1,2,4-triazole derivatives have shown the ability to reduce levels of reactive oxygen and nitrogen species during induced oxidative stress and increase the viability of cells pre-treated with the pro-inflammatory agent lipopolysaccharide (LPS). mdpi.com Studies using the egg albumin denaturation assay, a method to assess anti-inflammatory effects, showed that a 1,2,4-triazole intermediate achieved 71.1% inhibition of protein denaturation at the highest tested concentration. nih.gov

Cannabinoid Receptor Ligand Activity: The 1,2,4-triazole scaffold has been successfully employed to develop cannabinoid receptor ligands. Researchers synthesized a novel series of 1-benzyl-1H-1,2,4-triazoles to build upon previous work that had identified 3-alkyl-1,5-diaryl-1H-1,2,4-triazoles as cannabinoid type 1 receptor (CB1R) antagonists. nih.govnih.gov Radioligand binding assays confirmed the potential of this new series, with one compound in particular (compound 12a) demonstrating a noteworthy CB1R affinity in the nanomolar range. nih.govnih.gov This indicates that the 1-benzyl-1,2,4-triazole (B1617773) structure is a promising scaffold for designing novel cannabinoid receptor ligands. nih.gov

Structure Activity Relationship Sar Studies of 5 Benzyl 1h 1,2,4 Triazole 3 Carboxamide Analogues

Correlation Between Structural Modifications and Biological Potency

Systematic alterations to the core structure have established clear correlations between specific substituents and biological potency. The nature and position of these functional groups are critical determinants of the compound's inhibitory or antagonistic strength.

For instance, in the development of Xanthine (B1682287) Oxidase (XO) inhibitors, while the 3,5-diaryl-1,2,4-triazole framework is not considered essential, the 5-benzyl-3-pyridyl-1H-1,2,4-triazole scaffold is an acceptable alternative for inhibitory activity. nih.gov Research has shown that introducing a 3'-nitro or a 4'-sec-butoxy group to the benzyl (B1604629) moiety can enhance this activity. nih.govbenthamscience.com One of the most promising compounds from this series, identified as 1h , demonstrated a potent IC50 value of 0.16 μM. nih.govbenthamscience.com

In the context of anticancer activity, SAR studies on 1,2,4-triazole (B32235) derivatives targeting the HeLa cell line revealed a distinct trend for halogen substitutions on the phenyl ring. The order of anticancer activity was found to be 2,4-di-Cl > 4-Br > 4-Cl > H, indicating that di-substitution and the specific type of halogen significantly impact cytotoxicity. nih.gov

Similarly, for ligands targeting the σ2 receptor, substitutions on a phenyl ring attached to the triazole core showed that the position of a methoxy (B1213986) group was crucial, with binding affinity following the trend of ortho- > meta- > para-. nih.gov Replacing the methoxy group with a fluoroethoxy group led to a modest decrease in affinity. nih.gov

In the pursuit of agents against Trypanosoma cruzi, the causative agent of Chagas' disease, optimization of a 5-amino-1,2,3-triazole-4-carboxamide series showed that a morpholine (B109124) substituent on the benzyl group maintained acceptable potency while improving other pharmacological properties. acs.org

The table below summarizes key findings on how structural modifications impact biological potency across different targets.

TargetScaffold ModificationEffect on PotencyReference(s)
Xanthine OxidaseAddition of 3'-nitro or 4'-sec-butoxy group to benzyl moiety.Increased inhibitory activity. nih.govbenthamscience.com
HeLa Cancer CellsHalogen substitution on the phenyl ring.Activity trend: 2,4-di-Cl > 4-Br > 4-Cl > H. nih.gov
σ2 ReceptorMethoxy group substitution on the phenyl ring.Binding affinity trend: ortho- > meta- > para-. nih.gov
Trypanosoma cruziIntroduction of a morpholine substituent to the benzyl group.Maintained potency while improving pharmacokinetic properties. acs.org
HerpesvirusesBromo, cyano, and cyanovinyl substituents on the benzene (B151609) ring of 5-(benzylthio)-1H-1,2,3-triazole-4-carboxamides.Significantly affects antiviral activity. nih.gov

Identification of Essential Pharmacophoric Features for Target Interaction

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for biological activity. For the 5-benzyl-1H-1,2,4-triazole-3-carboxamide series and its isomers, the key pharmacophoric features generally include a hydrogen bond donor/acceptor system, an aromatic/hydrophobic region, and a stable heterocyclic core.

Molecular modeling and structural studies have elucidated these features in detail. For example, in a series of 1,2,3-triazole-uracil hybrids designed as VEGFR-2 inhibitors, the triazole ring plays a crucial role in binding. nih.gov Specific interactions observed include:

Hydrogen Bonding: The nitrogen atoms of the triazole ring form crucial hydrogen bonds with amino acid residues like Asp1046 and Cys919 in the active site of the receptor. nih.gov

Aromatic and Hydrophobic Interactions: The appended benzyl ring engages in π-π stacking interactions with aromatic residues such as Phe1047 and π-alkyl interactions with residues like Val848 and Leu1035, anchoring the molecule within the binding pocket. nih.gov

Similarly, in studies of 1,2,3-triazole derivatives as potential inhibitors of the SARS-CoV-2 main protease, the triazole ring was identified as a key pharmacophoric element contributing to the stability of the scaffold within the binding pocket through hydrogen bond interactions with key residues like Gln189 and Met49. nih.gov The triazole moiety is metabolically stable and its capacity for hydrogen bonding is favorable for interacting with biological targets. nih.gov

Influence of Stereochemistry and Conformational Preferences on Activity

The three-dimensional arrangement of atoms (stereochemistry) and the molecule's preferred spatial orientation (conformation) can have a significant impact on biological activity. This is because biological targets like enzymes and receptors are chiral, and they often interact preferentially with one stereoisomer over another.

While extensive research on the specific stereochemistry of this compound is not widely reported, studies on closely related 1,2,3-triazole inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) highlight the importance of this feature. nih.gov In one study, it was discovered that for analogues with a small alkyl substitution at the alpha position relative to an ether linkage, the R-enantiomer was significantly more active than the S-enantiomer. nih.gov This demonstrates that a precise 3D fit is required for optimal interaction with the enzyme's active site. The conformationally flexible nature of some analogues can be an important factor, with the ability to adopt the correct shape for binding being crucial for potency. nih.gov

Analysis of Substituent Effects on Specific Biological Pathways

Substituents on the triazole scaffold do more than just alter binding affinity; they can influence the molecule's interaction with specific biological pathways.

Guanine (B1146940) Nucleotide Synthesis: Several triazole carboxamide analogues, including ribavirin, are known to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH). nih.govrsc.org This enzyme catalyzes a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides. rsc.org By inhibiting IMPDH, these compounds deplete the pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, thereby halting cell proliferation. cancer.gov This mechanism is a key target for anticancer, antiviral, and immunosuppressive therapies. nih.gov SAR studies have shown that electron-withdrawing groups on the phenyl ring of related triazole inhibitors can increase their inhibitory effect on IMPDH. nih.gov

Purine (B94841) Metabolism: Analogues of 5-benzyl-1H-1,2,4-triazole have been developed as inhibitors of xanthine oxidase (XO), an enzyme in the purine degradation pathway that produces uric acid. nih.govbenthamscience.com By blocking this enzyme, these compounds can lower uric acid levels, which is a therapeutic strategy for treating gout. nih.govbenthamscience.com

Viral Replication Pathways: Some antiviral 5-(benzylthio)-1H-1,2,3-triazole-4-carboxamides have been shown to act independently of viral thymidine (B127349) kinase for their activation. nih.gov This is significant because many current antiviral drugs rely on this enzyme, and resistance can develop through its mutation. This suggests an alternative mechanism of action for this class of compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models allow for the prediction of the potency of novel, unsynthesized analogues, thereby saving time and resources in the drug discovery process.

For a series of 5-benzyl-4-thiazolinone derivatives, which are structurally similar to the title compound, 2D and 3D-QSAR models were developed to predict their inhibitory activity against the influenza neuraminidase enzyme. nih.gov

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule. A model built using Genetic Function Approximation with Multi-Linear Regression (GFA-MLR) showed good predictive power, with a squared correlation coefficient for the training set (R²) of 0.8414 and a cross-validated squared correlation coefficient (Q²) of 0.7680. nih.gov The most relevant descriptors identified were MATS3i, SpMax5_Bhe, minsOH, and VE3_D, which relate to properties of molecular shape and electronic distribution. nih.gov

3D-QSAR: These models consider the 3D structure of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR methods. The developed models (e.g., CoMSIA_EA with R² = 0.880 and Q² = 0.547) provided insights into how steric and electrostatic fields around the molecules correlate with activity. nih.gov

QSAR studies on other 1,2,4-triazole series have also been successful, yielding models with high statistical significance that can explain the variance in activity and guide the design of new compounds. ijprajournal.comresearchgate.net

QSAR Model TypeApplicationKey Findings/StatisticsReference(s)
2D-QSAR (GFA-MLR)Predicting anti-influenza activity of 5-benzyl-4-thiazolinone derivatives.R² = 0.8414, Q² = 0.7680. Identified key molecular descriptors. nih.gov
3D-QSAR (CoMSIA)Predicting anti-influenza activity of 5-benzyl-4-thiazolinone derivatives.R² = 0.880, Q² = 0.547. Correlated 3D steric/electrostatic fields with activity. nih.gov
2D-QSAR (MLR)Modeling adenosine (B11128) A3 receptor antagonists based on 1,2,4-triazolo[5,1-i]purines.Generated a model with a squared correlation coefficient (r²) of 0.94. ijprajournal.comresearchgate.net
2D-QSAR (MNLR)Modeling anti-pancreatic cancer activity of 1,2,4-triazole derivatives.Generated a model with a high cross-validation coefficient (Q²) of 0.90. researchgate.net

Rational Design Principles for Lead Compound Optimization

The culmination of SAR, pharmacophore, and QSAR studies is the formulation of rational design principles for lead compound optimization. This approach uses the acquired knowledge to intelligently design new molecules with improved potency, selectivity, and drug-like properties (ADME - absorption, distribution, metabolism, and excretion).

A prime example is the optimization of a 5-amino-1,2,3-triazole-4-carboxamide series against Trypanosoma cruzi. acs.org The process involved:

Hit Identification: A novel hit series was identified through high-content screening. acs.org

SAR-Guided Optimization: Initial leads were modified based on SAR data to improve potency, aqueous solubility, and metabolic stability. For example, the introduction of a morpholine substituent led to a promising lead compound (compound 20 ) with acceptable potency and moderate clearance. acs.org

Property-Based Design: Computational parameters such as Ligand Lipophilicity Efficiency (LLE) and calculated LogD (cLogD) were used to guide the design process. The goal was to maintain an LLE > 5 and a cLogD < 3 to avoid issues with nonspecific hydrophobic interactions and to ensure good physicochemical properties. acs.org

Liability Mitigation: The design process also focused on mitigating potential liabilities, such as Ames mutagenicity and hERG channel inhibition, leading to safer compounds. acs.org

This iterative cycle of design, synthesis, and testing, informed by a deep understanding of the compound's SAR, ultimately led to compounds that demonstrated significant suppression of parasite burden in a mouse model of the disease. acs.org Similarly, the identification of compound 1h as a lead for XO inhibitors was rationalized through molecular modeling studies, providing a basis for further investigation. nih.govbenthamscience.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in rational drug design.

In a typical molecular docking study, the three-dimensional structure of 5-benzyl-1H-1,2,4-triazole-3-carboxamide would be docked into the active site of a target protein. The simulation would predict the most stable binding pose and identify the key non-covalent interactions that stabilize the complex. These interactions would likely include:

Hydrogen Bonding: The carboxamide group (-C(=O)NH₂) and the triazole ring nitrogens are potential hydrogen bond donors and acceptors, respectively. These could form crucial hydrogen bonds with amino acid residues in the active site of a target protein.

Hydrophobic Interactions: The benzyl (B1604629) group provides a significant hydrophobic moiety that could interact favorably with nonpolar pockets within the target's binding site.

π-Stacking: The phenyl ring of the benzyl group and the 1,2,4-triazole (B32235) ring can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

A hypothetical representation of these interactions is detailed in the table below.

Interaction TypePotential Interacting Group on CompoundPotential Interacting Amino Acid Residues
Hydrogen BondCarboxamide (-CONH₂)Asp, Glu, Gln, Asn, Ser, Thr, His
Hydrogen BondTriazole NitrogensArg, Lys, His, Ser, Thr, Asn, Gln
HydrophobicBenzyl GroupAla, Val, Leu, Ile, Pro, Met, Phe, Trp
π-StackingPhenyl Ring, Triazole RingPhe, Tyr, Trp, His

Docking programs use scoring functions to estimate the binding affinity (often expressed in kcal/mol) between a ligand and a protein. Lower (more negative) scores generally indicate a more favorable binding interaction. While these scores provide a valuable estimation, they are most powerful when correlated with experimental binding data, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). For this compound, a study would involve docking it to a specific target and then comparing the calculated binding energy to its experimentally determined inhibitory activity against that same target.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the system's evolution over time. An MD simulation of the this compound-protein complex would reveal the stability of the predicted binding pose and the flexibility of both the ligand and the protein's active site. This analysis can confirm if the key interactions identified in docking are maintained over a simulated timeframe, providing a more accurate model of the binding event.

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations, Frontier Molecular Orbital (FMO) Analysis)

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For this compound, DFT calculations could be used to:

Determine the optimized molecular geometry.

Calculate the distribution of electron density and the electrostatic potential, which are crucial for understanding intermolecular interactions.

Perform Frontier Molecular Orbital (FMO) analysis to identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.

In Silico Prediction of Drug-like Properties (e.g., Absorption, Distribution, Metabolism, Excretion aspects relevant to preclinical development)

In the early stages of drug discovery, it is essential to assess the pharmacokinetic properties of a compound. In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule like this compound. These predictions are typically based on its structural features and physicochemical properties. A standard ADME prediction would analyze parameters such as:

Lipophilicity (logP): To estimate solubility and membrane permeability.

Aqueous Solubility (logS): To predict its dissolution in biological fluids.

Gastrointestinal (GI) Absorption: To assess its potential for oral bioavailability.

Blood-Brain Barrier (BBB) Permeation: To determine if the compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: To predict potential drug-drug interactions.

A hypothetical ADME profile is presented below.

PropertyPredicted ValueImplication
Lipophilicity (logP)Moderately LipophilicGood balance for permeability and solubility
Aqueous SolubilityModeratePotentially sufficient for absorption
GI AbsorptionHighLikely good oral bioavailability
BBB PermeantNoLess likely to cause CNS side effects
CYP InhibitorPotential inhibitor of specific isoformsWarrants experimental investigation for drug interactions

Virtual Screening and De Novo Design Methodologies for Novel Analogues

The structure of this compound can serve as a starting point for discovering novel and more potent analogues.

Virtual Screening: The core scaffold can be used to search large chemical databases for commercially available or synthetically accessible compounds with similar structures that might exhibit improved activity.

De Novo Design: Computational algorithms can be used to design novel molecules from scratch by adding or modifying functional groups on the this compound scaffold to enhance its binding affinity and drug-like properties.

Future Perspectives and Research Directions for 5 Benzyl 1h 1,2,4 Triazole 3 Carboxamide

Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future efforts in synthesizing 5-benzyl-1H-1,2,4-triazole-3-carboxamide and its derivatives will likely prioritize efficiency, sustainability, and structural diversity. Traditional multi-step synthetic protocols are being superseded by greener and more innovative approaches. chemmethod.comamazonaws.com Methodologies such as microwave-assisted organic synthesis (MAOS) and ultrasonication are expected to become more prevalent. nih.gov These techniques offer significant advantages, including rapid reaction times, high yields, and operational simplicity, making them attractive for both academic and industrial research. nih.govmdpi.com

Furthermore, the development of one-pot reactions and multicomponent reactions represents a key direction for enhancing synthetic efficiency. chemijournal.com These strategies reduce the number of intermediate purification steps, minimize solvent waste, and allow for the rapid assembly of complex molecules from simple precursors. The principles of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition, have revolutionized the synthesis of related 1,2,3-triazoles and offer a paradigm for developing similarly efficient and regioselective methods for 1,2,4-triazole (B32235) systems. chemijournal.com The goal is to establish robust, scalable, and environmentally friendly synthetic routes that can generate a diverse library of this compound analogues for extensive biological screening.

Exploration of Novel Biological Targets and Disease Indications

While the broader 1,2,4-triazole class is known for a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties, the specific therapeutic applications of this compound remain an area ripe for exploration. researchgate.netmdpi.com Future research will focus on screening this scaffold against a diverse array of biological targets to uncover novel disease indications.

Based on studies of structurally related compounds, several promising avenues exist. The anticancer potential is significant, with related triazole derivatives showing activity against various cancer cell lines by targeting enzymes like xanthine (B1682287) oxidase or pathways involved in cell cycle progression. nih.gov Another critical area is in infectious diseases; derivatives of the 1,2,4-triazole core have shown potent activity against Mycobacterium tuberculosis, suggesting that the this compound scaffold could be developed into new antitubercular agents. nih.govmdpi.com Recent studies on other 1,2,4-triazole derivatives have identified novel mechanisms of action, such as the inhibition of ferroptosis, a form of regulated cell death implicated in acute organ injury and neurodegenerative disorders. nih.gov This opens up entirely new therapeutic possibilities for investigation.

Table 1: Potential Biological Targets and Disease Indications for the this compound Scaffold Based on Related Compounds
Potential Biological TargetAssociated Disease IndicationReference Compound Class
Ergosterol BiosynthesisFungal InfectionsGeneral 1,2,4-Triazoles
Various Kinases, TubulinCancer1,2,4-Triazole Derivatives
Mycobacterium tuberculosis InhA / CYP121TuberculosisHybrid 1,2,4-Triazoles
Xanthine OxidaseGout, CancerDiaryl-1,2,4-Triazoles
Ferroptosis PathwaysAcute Organ Injury, NeurodegenerationSubstituted 1,2,4-Triazoles
Cannabinoid Receptor 1 (CB1)Cancer, Neurological DisordersNovel 1,2,4-Triazole Derivatives

Integration of Advanced Omics Technologies in Preclinical Research

To accelerate the discovery process and gain deeper insights into the mechanism of action of this compound, the integration of advanced omics technologies is essential. Future preclinical research will likely move beyond simple phenotypic screening to incorporate genomics, proteomics, and metabolomics. These technologies can help identify the specific cellular pathways and molecular targets modulated by the compound.

For instance, proteomics analysis of cells treated with the compound could reveal changes in protein expression that point directly to its target enzyme or signaling pathway. Metabolomics could identify shifts in cellular metabolism, providing clues about the compound's functional effects. Furthermore, computational tools and molecular modeling, such as quantitative structure-activity relationship (QSAR) studies, will be crucial for rationally designing more potent and selective analogues. ijrpr.com This integrated approach allows for a more comprehensive understanding of the compound's biological activity and facilitates the identification of predictive biomarkers for its efficacy. nih.gov

Development of Hybrid Compounds Incorporating the this compound Scaffold

A highly promising strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. ijprajournal.com This approach can lead to compounds with multi-target activity, improved potency, or enhanced pharmacokinetic profiles. The this compound scaffold is an ideal candidate for incorporation into such hybrid structures.

Researchers have already demonstrated the success of this strategy by creating hybrids of 1,2,4-triazoles with other heterocyclic systems like benzimidazole or even another triazole ring. ijprajournal.com These hybrids have shown potent anticancer and antitubercular activities. medicine.dp.ua Future research will likely explore the synthesis of novel hybrids that link the this compound core to other bioactive moieties. The goal is to design multifunctional molecules that can, for example, simultaneously inhibit a key cancer-related enzyme and overcome a specific drug resistance mechanism, offering a synergistic therapeutic effect.

Table 2: Examples of Hybrid Compound Strategies Involving the Triazole Scaffold
Hybrid Structure ConceptPotential Therapeutic AreaRationale
1,2,4-Triazole + BenzimidazoleCancer, Fungal InfectionsCombines two well-established bioactive heterocyclic scaffolds.
1,2,4-Triazole + 1,2,3-TriazoleTuberculosisJoins different triazole isomers to target microbial enzymes.
1,2,4-Triazole + CoumarinInflammation, CancerLinks a triazole with a natural product scaffold known for anti-inflammatory and antiproliferative effects.
1,2,4-Triazole + IsatinTuberculosisMerges triazole with an isatin moiety, a known pharmacophore in antitubercular drug design.

Translational Research Strategies from In vitro to In vivo Preclinical Models

A critical aspect of future research will be the effective translation of promising in vitro findings into robust in vivo preclinical data. nih.gov The traditional drug discovery pipeline involves a sequential progression from initial laboratory tests to more complex animal models. nih.gov For this compound, this will involve a systematic evaluation process.

The first step involves comprehensive in vitro screening, such as cytotoxicity assays against a panel of cancer cell lines or minimum inhibitory concentration (MIC) determination against pathogenic microbes. nih.govresearchgate.net Compounds that demonstrate high potency and selectivity will advance to the next stage: evaluation in animal models of disease. For anticancer applications, this could involve testing in Ehrlich Ascites Carcinoma (EAC) or Dalton Lymphoma Ascites (DLA) induced tumor models in mice to assess effects on tumor growth and survival time. researchgate.net For infectious diseases, relevant infection models would be employed. nih.gov Concurrently, toxicity studies in animal models, such as guinea pigs or rats, are crucial to determine the compound's safety profile and establish a preliminary therapeutic window. medicine.dp.ua The successful navigation of this in vitro to in vivo translational pathway is the definitive step in validating the therapeutic potential of the this compound scaffold for future clinical development.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., benzyl protons at δ 7.2–7.4 ppm).
  • IR : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 299.3 g/mol) .

How can cytotoxicity assays be optimized for triazole carboxamide derivatives?

Q. Advanced

  • Assay Design : Use MTT assays with triplicate wells and controls (e.g., cisplatin as a positive control).
  • Cell Lines : Test across diverse cancer lines (e.g., MCF-7, HepG2) to assess selectivity.
  • Data Interpretation : IC₅₀ values <10 μM indicate high potency. Molecular docking (e.g., AutoDock Vina) predicts binding to targets like RIP1 kinase .

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Cross-Validation : Compare results from orthogonal assays (e.g., apoptosis vs. necrosis markers).
  • Purity Checks : Use HPLC (>98% purity) to rule out impurity-driven effects.
  • Structural Analysis : Investigate stereochemical variations (e.g., S-configuration in GSK2982772 enhances RIP1 binding) .

What methodological considerations are critical for in vivo studies of RIP1 inhibitors like GSK2982772?

Q. Advanced

  • Dose Optimization : Clinical trials used 60 mg TID, with pharmacokinetic (PK) monitoring for Cmax and AUC.
  • Biomarkers : Measure RIP1-mediated cytokines (e.g., TNF-α, IL-6) in serum.
  • Disease Models : Use ulcerative colitis (UC) or inflammation models to assess efficacy .

How can QSAR models optimize the bioactivity of triazole carboxamide derivatives?

Q. Advanced

  • Descriptor Selection : Use electronic (e.g., Hammett σ) and steric (e.g., molar refractivity) parameters.
  • Case Study : Diaryltriazoles with 3,4,5-trimethoxy substituents showed enhanced anti-inflammatory activity (IC₅₀ = 2.1 μM) via COX-2 inhibition .
    QSAR Equation Example :
    pIC50=0.75(σ)+1.2(MR)3.1\text{pIC}_{50} = 0.75(\sigma) + 1.2(\text{MR}) - 3.1

What computational tools predict the binding mechanisms of this compound to RIP1 kinase?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GSK2982772 binds to the allosteric pocket of RIP1’s kinase domain).
  • Pharmacophore Modeling : Identify critical features like hydrogen-bond acceptors (triazole N) and hydrophobic regions (benzyl group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.